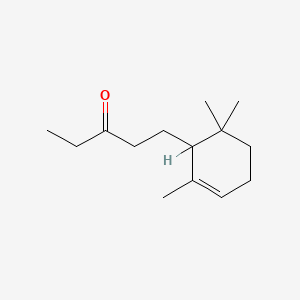
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one: is an organic compound with the molecular formula C14H22O . It is a derivative of pentanone, featuring a cyclohexene ring with three methyl groups attached. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one typically involves the reaction of cyclohexene derivatives with pentanone under specific conditions. One common method includes the use of Grignard reagents to introduce the pentanone moiety to the cyclohexene ring. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation and alkylation processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Nucleophiles: Halides, amines, and alcohols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted cyclohexene derivatives
Wissenschaftliche Forschungsanwendungen
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
- 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Comparison
Compared to its similar compounds, 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pentan-3-one is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
68480-17-1 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
1-(2,6,6-trimethylcyclohex-2-en-1-yl)pentan-3-one |
InChI |
InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7,13H,5-6,8-10H2,1-4H3 |
InChI-Schlüssel |
KUZMAEUMYSXKOU-UHFFFAOYSA-N |
SMILES |
CCC(=O)CCC1C(=CCCC1(C)C)C |
Kanonische SMILES |
CCC(=O)CCC1C(=CCCC1(C)C)C |
Key on ui other cas no. |
68480-17-1 |
Synonyme |
5-(2,6,6-trimethyl-2-cyclohexenyl)-pentan-3-one dihydromethyl-alpha-ionone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















